molecular formula C6H5F3N2O B15315501 2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol

2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol

Cat. No.: B15315501
M. Wt: 178.11 g/mol
InChI Key: JWUGXEDZUBVOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol typically involves the reaction of pyrimidine derivatives with trifluoroacetaldehyde. One common method includes the use of a base such as sodium hydride to deprotonate the pyrimidine, followed by the addition of trifluoroacetaldehyde. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The pyrimidine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol: Contains a pyrrole ring instead of a pyrimidine ring.

    1-Trifluoroacetyl piperidine: Features a piperidine ring instead of a pyrimidine ring.

Uniqueness

2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol is unique due to the presence of the pyrimidine ring, which offers distinct electronic properties and hydrogen bonding capabilities compared to other similar compounds. This uniqueness makes it particularly valuable in the design of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-pyrimidin-2-ylethanol

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)4(12)5-10-2-1-3-11-5/h1-4,12H

InChI Key

JWUGXEDZUBVOLO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C(C(F)(F)F)O

Origin of Product

United States

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